Product packaging for 19-Hydroxyaldosterone(Cat. No.:CAS No. 103246-10-2)

19-Hydroxyaldosterone

Cat. No.: B034556
CAS No.: 103246-10-2
M. Wt: 376.4 g/mol
InChI Key: XXAGGBKFYRBDBT-PUGGLORVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Hydroxyaldosterone is a significant oxidative metabolite of aldosterone, a primary mineralocorticoid hormone. This compound serves as a critical reference standard and investigative tool in endocrine and cardiovascular research. Its primary research value lies in elucidating alternative pathways of aldosterone metabolism and understanding the complexities of the renin-angiotensin-aldosterone system (RAAS). Studies focus on its potential biological activity, which may contribute to the pathophysiology of hypertension, primary aldosteronism, and other disorders of fluid and electrolyte balance. Researchers utilize this compound in analytical applications, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of steroid profiles in biological samples. By investigating this metabolite, scientists can gain deeper insights into steroidogenesis, hormone regulation, and the development of novel therapeutic strategies targeting mineralocorticoid pathways. This product is intended for laboratory research purposes by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O6 B034556 19-Hydroxyaldosterone CAS No. 103246-10-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103246-10-2

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

(8S,9S,10S,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-(hydroxymethyl)-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C21H28O6/c22-9-18(27)16-4-3-15-14-2-1-12-7-13(25)5-6-20(12,10-23)19(14)17(26)8-21(15,16)11-24/h7,11,14-17,19,22-23,26H,1-6,8-10H2/t14-,15-,16+,17-,19+,20+,21+/m0/s1

InChI Key

XXAGGBKFYRBDBT-PUGGLORVSA-N

SMILES

C1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)C=O)C(=O)CO

Isomeric SMILES

C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3[C@H](C2)O)CO)C=O)C(=O)CO

Canonical SMILES

C1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)C=O)C(=O)CO

Synonyms

19-hydroxyaldosterone

Origin of Product

United States

Biosynthesis and Enzymatic Mechanisms of 19 Hydroxyaldosterone

Precursor Steroids and Metabolic Fluxes in 19-Hydroxylation

The biosynthesis of 19-hydroxyaldosterone is intrinsically linked to the aldosterone (B195564) synthesis pathway. The primary precursor for aldosterone, and consequently for its hydroxylated derivatives, is cholesterol. Through a series of enzymatic steps, cholesterol is converted to pregnenolone (B344588). nih.gov From pregnenolone, the pathway proceeds through several intermediates, with deoxycorticosterone (DOC) being a key branching point. nih.govwikipedia.orgoup.com

The conversion of DOC to aldosterone is a multi-step process catalyzed by a single enzyme, aldosterone synthase. oup.com This process involves the sequential 11β-hydroxylation to form corticosterone (B1669441), followed by 18-hydroxylation to yield 18-hydroxycorticosterone (B144385), and finally, an 18-methyloxidation to produce aldosterone. oup.com The metabolic flux through this pathway is tightly regulated, with corticosterone and 18-hydroxycorticosterone being potential precursors for further modifications, including 19-hydroxylation. Research has also identified other potential precursors, such as 18,19-dihydroxycorticosterone (B39612) and 18-hydroxy-19-norcorticosterone, in human urine, suggesting alternative or side pathways in the generation of related steroids. oup.com

In some species, alternative precursors have been identified. For instance, in the toad Bufo arenarum, a 3β-hydroxy-5-ene analogue of aldosterone has been shown to be a potent precursor to aldosterone, indicating species-specific variations in the biosynthetic route. nih.gov

Role of Cytochrome P450 Enzymes in this compound Formation

Cytochrome P450 (CYP) enzymes, a large superfamily of heme-containing monooxygenases, are central to the metabolism of steroids. researchgate.netwikipedia.org These enzymes catalyze a wide range of oxidative reactions, including the hydroxylation steps essential for the synthesis of this compound. researchgate.netwikipedia.orgdynamed.com

Specificity and Activity of Steroidogenic P450s

The key enzyme responsible for the final steps of aldosterone synthesis is aldosterone synthase , encoded by the CYP11B2 gene. nih.govwikipedia.orgmedlineplus.gov This enzyme exhibits multifunctional activity, catalyzing the 11β-hydroxylation, 18-hydroxylation, and 18-oxidation of its substrates. wikipedia.orgoup.com While its primary role is aldosterone production, its capacity for multiple hydroxylations suggests a potential role in the formation of this compound, although the precise mechanism is not fully elucidated.

Another closely related enzyme is 11β-hydroxylase , encoded by the CYP11B1 gene. nih.gov While its main function is the conversion of 11-deoxycortisol to cortisol, the high degree of homology (93% amino acid identity) with aldosterone synthase raises the possibility of overlapping substrate specificities under certain physiological or pathological conditions. nih.govoup.com However, studies have shown that CYP11B1 primarily possesses 11β-hydroxylase activity, while CYP11B2 is required for the 18-hydroxylation steps leading to aldosterone. nih.gov

The regulation of these enzymes is distinct. CYP11B2 expression is primarily regulated by the renin-angiotensin system and potassium levels, while CYP11B1 is under the control of the adrenocorticotropic hormone (ACTH). oup.commdpi.com

Substrate Preferences and Enzyme Kinetics in Hydroxylation Pathways

The substrate preference of aldosterone synthase (CYP11B2) is critical in determining the final steroid products. Deoxycorticosterone (DOC) is the preferred substrate for the series of reactions leading to aldosterone. oup.com The enzyme holds the substrate within its active site throughout the three sequential reactions, minimizing the release of intermediate products like corticosterone and 18-hydroxycorticosterone. oup.com

However, other steroids can also serve as substrates, albeit with lower efficiency. For instance, 11-deoxycortisol can be converted to 18-oxocortisol (B1195184) by CYP11B2, indicating that the enzyme can act on precursors from the cortisol synthesis pathway. nih.gov This suggests that under conditions of altered substrate availability or enzyme expression, the production of "hybrid steroids" like 18-oxocortisol and potentially this compound could be enhanced. nih.gov

The kinetics of these reactions are complex. The conversion of androstenedione (B190577) to estrone (B1671321) by another P450 enzyme, aromatase (CYP19A1), is a distributive process where intermediate products can dissociate from the enzyme. mdpi.com In contrast, the multi-step oxidation catalyzed by CYP11B2 is considered more processive, with the substrate remaining bound to the enzyme. researchgate.net

Characterization of Novel Enzymatic Steps

The direct enzymatic step leading to the 19-hydroxylation of aldosterone or its immediate precursors is not as well-defined as the primary aldosterone synthesis pathway. While CYP11B2 is the most likely candidate due to its versatile hydroxylase activity, the specific conditions and factors that favor 19-hydroxylation remain an area of active investigation.

Research into related steroid modifications offers some clues. The synthesis of 11-oxygenated 19-carbon (11oxC19) steroids, for example, relies on the action of CYP11B1. nih.gov This highlights the potential for steroidogenic P450 enzymes to catalyze a broader range of reactions than their primary designated functions, depending on the available substrates and the cellular environment. The synthesis of 19-noraldosterone (B1200715), another related compound, is also thought to involve adrenal enzymes, though the specific synthase has not yet been definitively identified. oup.com

Intracellular Localization of this compound Biosynthetic Machinery

The enzymes responsible for aldosterone synthesis, and by extension, the potential synthesis of this compound, are localized within the mitochondria of the zona glomerulosa cells of the adrenal cortex. oup.comfrontiersin.org Specifically, aldosterone synthase (CYP11B2) is located on the inner mitochondrial membrane. oup.com

The biosynthesis of steroid hormones involves the shuttling of precursor molecules between the mitochondria and the endoplasmic reticulum. frontiersin.org The initial steps of converting cholesterol to pregnenolone occur in the mitochondria. Subsequent steps may occur in the endoplasmic reticulum before the final conversions to aldosterone take place back in the mitochondria. mdpi.comfrontiersin.org This intricate intracellular transport system ensures the efficient production of the final steroid hormones.

Immunohistochemical studies have confirmed the specific localization of CYP11B2 to the zona glomerulosa. researchgate.netahajournals.orgplos.org However, under certain pathological conditions or with aging, the expression pattern can change, with the appearance of aldosterone-producing cell clusters (APCCs) or micronodules (APMs) that express CYP11B2. ahajournals.orgplos.orgnih.govendocrine-abstracts.org This altered localization could potentially influence the metabolic pathways and the production of various hydroxylated steroid derivatives.

Metabolic Pathways and Biotransformation of 19 Hydroxyaldosterone

In Vitro Metabolic Studies of 19-Hydroxyaldosterone

In vitro studies, utilizing tissue preparations such as liver microsomes and slices, have been instrumental in elucidating the primary metabolic routes of this compound. These controlled experimental environments allow for the detailed characterization of enzymatic reactions and the identification of resulting metabolites.

Hepatic Metabolism and Conjugation Pathways

The liver is the principal site for the metabolism of steroid hormones, including aldosterone (B195564) and its derivatives. researchgate.net The primary catabolic process for aldosterone involves the reduction of the A-ring. thieme-connect.com This process includes the reduction of the 4-5 double bond, which creates dihydro-steroid derivatives, and the subsequent reduction of the 3-keto group. thieme-connect.com The major metabolite formed is 3α,5β-tetrahydroaldosterone. thieme-connect.comthieme-connect.com

Following these phase I reactions, the metabolites are typically conjugated to make them more water-soluble for excretion. researchgate.net The most common conjugation pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of compounds like 3α,5β-tetrahydroaldosterone-3-glucuronide. researchgate.netthieme-connect.com Another conjugation pathway is sulfation, which can also occur. thieme-connect.com For instance, aldosterone can be converted to aldosterone-21-sulfate. thieme-connect.comthieme-connect.com

While specific in vitro studies focusing solely on this compound's hepatic metabolism are not extensively detailed in the provided results, the metabolic pathways of the closely related aldosterone provide a strong model for its expected biotransformation. It is anticipated that this compound undergoes similar A-ring reduction and subsequent conjugation with glucuronic acid and sulfate (B86663) in the liver.

Extra-Adrenal Metabolic Conversion

Metabolic conversion of steroids is not confined to the liver. Extra-adrenal tissues, such as the kidneys, also play a role in their biotransformation. researchgate.net For instance, the kidney is a significant site for the formation of aldosterone-18-oxo-glucuronide. researchgate.netthieme-connect.com It is plausible that extra-adrenal tissues also contribute to the metabolism of this compound. Studies on other steroids, like cortisol, have shown that they can be converted at extra-adrenal sites. researchgate.net The conversion of cortisone (B1669442) to cortisol in extra-adrenal tissues further supports the concept of metabolism occurring outside the liver. thieme-connect.com While direct evidence from the search results on the extra-adrenal conversion of this compound is limited, the metabolic capabilities of tissues like the kidney for similar steroids suggest a potential role.

In Vivo Metabolic Fate of this compound

In vivo studies provide a comprehensive understanding of how a compound is handled within a living organism, encompassing its distribution, metabolism, and elimination.

Circulatory Dynamics and Tissue Distribution

Once in the bloodstream, the distribution of this compound to various tissues is a key aspect of its metabolic fate. Studies on similar compounds indicate that after administration, they are distributed throughout the body. For example, research on a novel proteasome inhibitor showed its distribution in various tissues over time. nih.gov The concentration in different tissues can vary, with some organs showing higher accumulation than others. nih.gov While specific data on the circulatory half-life and tissue-specific concentrations of this compound were not found, the general principles of steroid distribution suggest it would be transported in the blood, bound to plasma proteins to some extent, and distributed to target organs and metabolic sites like the liver and kidneys.

Excretion Pathways and Metabolite Profiling

The final step in the metabolic journey of this compound is its excretion from the body, primarily through urine and to a lesser extent, bile. The metabolites formed in the liver and other tissues are eliminated via these routes. abdn.ac.uk Metabolite profiling of urine is a powerful tool to identify and quantify the end products of steroid metabolism. au.dkmetabolon.com

Urinary metabolite profiling for aldosterone reveals a variety of conjugated and unconjugated forms. The most abundant metabolite is typically 3α,5β-tetrahydroaldosterone, accounting for a significant portion of the secreted aldosterone. thieme-connect.comthieme-connect.com Other metabolites include aldosterone-18-oxo-glucuronide. thieme-connect.com The analysis of urine for these metabolites provides an integrated picture of aldosterone production and metabolism. researchgate.net

For this compound, it is expected that its hydroxylated and reduced metabolites, conjugated with glucuronic acid or sulfate, would be the primary forms found in urine. Modern analytical techniques like ultra-high-performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS) are used for the untargeted metabolic profiling of urinary metabolites, including sulfated compounds. frontiersin.org

| Metabolite Profiling | The systematic identification and quantification of metabolites in a biological sample, such as urine. | Used to understand the in vivo fate of this compound. |

Physiological and Biological Roles of 19 Hydroxyaldosterone

Non-Clinical Mineralocorticoid Activity of 19-Hydroxyaldosterone

The mineralocorticoid activity of this compound has been evaluated in various non-clinical settings, revealing a complex profile that differs depending on the biological system used for assessment.

Comparative Potency in Bioassay Systems

In bioassays conducted on adrenalectomized male rats, this compound demonstrates significantly lower mineralocorticoid potency compared to aldosterone (B195564). nih.govoup.com Studies have measured its activity to be approximately 1/100th to 1/140th that of aldosterone. nih.govoup.com This assessment is based on its ability to decrease the urinary sodium to potassium (Na+/K+) ratio, a key indicator of mineralocorticoid activity. nih.govoup.com

Interestingly, a different potency profile emerges when tested in an in-vitro system. In the isolated urinary bladder of the toad (Bufo marinus), the natriferic (sodium-transporting) responses induced by this compound at concentrations of 10⁻⁸, 10⁻⁷, and 10⁻⁶ M were not significantly different from those produced by equivalent concentrations of aldosterone. nih.govoup.com This discrepancy between the in-vivo rat model and the in-vitro amphibian model suggests that factors such as metabolism and pharmacokinetics in the whole animal play a crucial role in determining the ultimate biological activity of the compound. nih.gov

Table 1: Comparative Mineralocorticoid Potency of this compound

Bioassay System Test Subject Potency Relative to Aldosterone Citation
In-vivo Adrenalectomized Male Rats 1/100th to 1/140th nih.gov, oup.com
In-vitro Isolated Toad Urinary Bladder Not significantly different nih.gov, oup.com

Interactions with Mineralocorticoid Receptors in Animal Models

While direct receptor binding affinity studies for this compound are not extensively detailed in the provided research, its interaction with the mineralocorticoid receptor (MR) pathway in animal models can be inferred from its biological effects. The mineralocorticoid receptor, a ligand-dependent transcription factor, is the primary target for aldosterone, regulating gene expression to control electrolyte and water balance. mdpi.comnih.gov

In studies using adrenalectomized spontaneously hypertensive rats, infusion of high doses of this compound (10 or 25 micrograms/day) resulted in a significant suppression of plasma renin activity (PRA). nih.gov Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), and its suppression is a classic downstream effect of mineralocorticoid receptor activation. arupconsult.com This finding suggests that this compound does interact with the mineralocorticoid receptor pathway to initiate physiological feedback, despite its weak effect on blood pressure at these doses. nih.gov The activation of the MR by its ligand leads to its translocation to the cell nucleus, where it binds to hormone response elements on DNA to modulate gene transcription. mdpi.com

Influence on Electrolyte Balance in Experimental Systems

In experimental models, specifically in adrenalectomized male rats, this compound has been shown to possess both antinatriuretic and kaliuretic activities. nih.govoup.com Antinatriuretic activity refers to the promotion of sodium reabsorption by the kidneys, thus reducing its excretion in the urine. nih.gov This is measured by a decrease in the urinary sodium to creatinine (B1669602) ratio. nih.govoup.com Conversely, kaliuretic activity involves increasing the excretion of potassium in the urine, which is assessed by an increase in the potassium to creatinine ratio. nih.govoup.com

These effects on sodium and potassium are the hallmark actions of mineralocorticoids, directly influencing the body's electrolyte balance. nih.govoup.com These actions are primarily mediated through the epithelial sodium channel (ENaC) in the distal nephron of the kidney. youtube.com Despite being much less potent than aldosterone in the rat model, the demonstration of these activities confirms that this compound functions as a true, albeit weak, mineralocorticoid. nih.govoup.com

Table 2: Effects of this compound on Electrolyte Balance in Adrenalectomized Rats

Activity Effect Measurement Criteria Citation
Antinatriuretic Decreases urinary sodium excretion Decrease in urinary Na+/creatinine ratio nih.gov, oup.com
Kaliuretic Increases urinary potassium excretion Increase in urinary K+/creatinine ratio nih.gov, oup.com

Potential Modulatory Effects on Aldosterone Action

The available research focuses on the intrinsic mineralocorticoid activity of this compound itself rather than its potential to modulate the action of aldosterone. Studies have not provided evidence to suggest that this compound acts as an antagonist or a modulator that enhances or diminishes the effects of aldosterone at the mineralocorticoid receptor. Its effects are characterized as being aldosterone-like, though significantly weaker in mammalian in-vivo systems. nih.govnih.gov

Role in Steroid Hormone Network and Feedback Loops

This compound is an intermediate in the steroid hormone biosynthesis pathway. nih.govnih.gov It serves as the direct precursor to 19-nor-aldosterone, a much more potent mineralocorticoid that has been shown to be equipotent to, or slightly more active than, aldosterone in adrenalectomized spontaneously hypertensive rats. nih.gov The synthesis of steroid hormones is a complex cascade involving multiple enzymatic steps, primarily catalyzed by cytochrome P450 and hydroxysteroid dehydrogenase enzymes, converting cholesterol into various functional steroids. nih.govkegg.jp

The ability of this compound to suppress plasma renin activity demonstrates its integration into the negative feedback loop of the renin-angiotensin-aldosterone system (RAAS). nih.gov The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance, with aldosterone production being a final step. nih.gov By activating mineralocorticoid receptors, aldosterone and other mineralocorticoids signal to the kidneys to decrease renin release, thus downregulating the entire cascade in a classic negative feedback mechanism. arupconsult.com The suppression of PRA by this compound, even in the absence of a strong hypertensive effect, confirms its participation in this crucial physiological feedback loop. nih.gov

Regulation of 19 Hydroxyaldosterone Production

Hormonal Regulation of 19-Hydroxyaldosterone Biosynthesis

The production of this compound is primarily under the control of the same hormonal axes that regulate aldosterone (B195564) synthesis, namely the renin-angiotensin system and the hypothalamic-pituitary-adrenal axis.

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of adrenal steroidogenesis. Angiotensin II, the main effector peptide of this system, is a potent stimulator of aldosterone and, consequently, this compound synthesis. nih.gov Renin, an enzyme released from the kidneys in response to low blood pressure or low sodium levels, initiates a cascade that generates angiotensin I, which is then converted to angiotensin II by the angiotensin-converting enzyme (ACE). nih.gov

Angiotensin II binds to the angiotensin II type 1 receptor (AT1R) on the surface of zona glomerulosa cells in the adrenal cortex. nih.gov This interaction triggers intracellular signaling pathways that increase the transcription of the CYP11B2 gene, which encodes aldosterone synthase. nih.govnih.gov Aldosterone synthase is the key enzyme responsible for the final steps of aldosterone synthesis, including the 18-hydroxylation that is analogous to the 19-hydroxylation process. wikipedia.org The binding of angiotensin II leads to an increase in intracellular calcium levels, which in turn activates transcription factors that promote CYP11B2 expression. nih.gov

Adrenocorticotropic hormone (ACTH), secreted by the anterior pituitary gland, is another significant, though typically acute, regulator of mineralocorticoid production. nih.gov ACTH stimulates the adrenal cortex to produce glucocorticoids, mineralocorticoids, and adrenal androgens. nih.gov While its primary role is in cortisol regulation, ACTH can also induce aldosterone production. frontiersin.org This stimulation occurs through the activation of the cAMP/PKA pathway, which contributes to increased intracellular calcium and subsequent transcription of the CYP11B2 gene. nih.gov Studies have shown that ACTH has both acute and chronic stimulatory effects on aldosterone production, in part by increasing the expression of the steroidogenic acute regulatory (StAR) protein, which facilitates the initial rate-limiting step of steroid synthesis. frontiersin.org

The body's electrolyte balance, particularly sodium and potassium levels, plays a crucial role in modulating this compound production, primarily through its influence on the RAAS. A low-sodium diet or low sodium levels in the blood stimulate renin release, thereby activating the RAAS and increasing angiotensin II levels. ahajournals.org This leads to enhanced aldosterone synthase activity and, consequently, increased production of aldosterone and this compound. ahajournals.orgnih.gov Conversely, high sodium intake suppresses renin release, leading to decreased angiotensin II and lower aldosterone synthesis. nih.gov Research has demonstrated that a low-salt diet can increase CYP11B2 mRNA levels and induce DNA hypomethylation in the adrenal gland, linking dietary intake directly to the epigenetic regulation of this key enzyme. nih.govnih.gov

Regulator Effect on this compound Production (via Aldosterone Synthase) Primary Mechanism
Angiotensin II StimulatesBinds to AT1R, increases intracellular Ca²⁺, and upregulates CYP11B2 gene transcription. nih.govnih.gov
ACTH Acutely StimulatesActivates cAMP/PKA pathway, increases intracellular Ca²⁺, and promotes CYP11B2 transcription. nih.govfrontiersin.org
Low Sodium Intake StimulatesActivates the renin-angiotensin system, leading to increased Angiotensin II. ahajournals.org Induces hypomethylation of the CYP11B2 gene. nih.govnih.gov
High Sodium Intake InhibitsSuppresses the renin-angiotensin system, leading to decreased Angiotensin II. nih.gov

Cellular and Molecular Mechanisms of Regulation

At the cellular level, the regulation of this compound production is orchestrated by a complex interplay of signaling cascades that converge on the key enzymes of the steroidogenic pathway. The process begins with the binding of hormonal stimulators like angiotensin II and ACTH to their specific G-protein coupled receptors on the surface of adrenal zona glomerulosa cells. nih.gov

Activation of the angiotensin II receptor (AT1R) initiates signaling through two main pathways:

Activation of Gq/11 proteins, which stimulates phospholipase C (PLC). PLC then generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the subsequent rise in cytosolic calcium activates calcium-dependent signaling pathways. frontiersin.org

Activation of β-arrestin pathways, which can lead to sustained activation of other kinases.

Similarly, ACTH binding to its receptor (MC2R) activates the adenylyl cyclase/cAMP/PKA pathway. nih.gov Both the angiotensin II and ACTH pathways lead to an increase in intracellular calcium concentration, which is a critical second messenger in stimulating the transcription of the CYP11B2 gene. nih.govnih.gov This is achieved through the activation of calcium-dependent transcription factors, such as members of the CREB and ATF families, which bind to specific response elements in the CYP11B2 promoter. oup.com

A crucial rate-limiting step in all steroid hormone production is the transport of cholesterol into the mitochondria, which is facilitated by the StAR protein. oup.com The expression and activity of StAR are also upregulated by these hormonal signals, ensuring an adequate supply of the initial substrate for steroid synthesis. frontiersin.org Once the precursor, 11-deoxycorticosterone, is synthesized, it is acted upon by aldosterone synthase (CYP11B2) in the mitochondria to produce aldosterone and related compounds like this compound. wikipedia.orgnih.gov

Research Methodologies and Experimental Models for 19 Hydroxyaldosterone Studies

Analytical Research Methods for Quantification and Structural Elucidation

Precise and sensitive analytical techniques are fundamental to understanding the physiological and pathophysiological roles of 19-hydroxyaldosterone. These methods enable researchers to measure its concentration in various biological matrices and to confirm its chemical structure.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the quantification of steroid hormones, including this compound. This technique offers high specificity and sensitivity, allowing for the accurate measurement of low concentrations of steroids in complex biological samples such as plasma, serum, and urine. The methodology involves the separation of this compound from other structurally similar steroids via liquid chromatography, followed by its detection and quantification by mass spectrometry. While specific methods for this compound are not as commonly published as for its parent compound, aldosterone (B195564), the principles are directly transferable. For instance, a reliable HPLC-MS/MS method for aldosterone in human plasma has been validated with a linear range of 69.4-5548.0 pmol/L. nih.gov Such methods typically utilize a stable isotope-labeled internal standard, like d7-aldosterone, to ensure accuracy and precision. nih.gov The lower limit of quantification for aldosterone using these methods can reach as low as 69.4 pmol/L. nih.gov Given the structural similarity, a similar approach can be optimized for this compound, likely achieving comparable levels of sensitivity and specificity.

Table 1: Representative Parameters for Steroid Analysis by HPLC-MS/MS

ParameterTypical Value/Condition
Column Reversed-phase C18
Mobile Phase Gradient of water and methanol (B129727) or acetonitrile (B52724) with formic acid or ammonium (B1175870) formate
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Mass Spectrometry Triple quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode
Internal Standard Stable isotope-labeled this compound (e.g., d4-19-hydroxyaldosterone)

This table presents a generalized set of parameters that would be adapted for the specific analysis of this compound.

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have historically been used for steroid hormone measurement. These methods are based on the principle of competitive binding between the target analyte (this compound) and a labeled tracer for a limited number of specific antibody binding sites. The development of a specific immunoassay for this compound would require the production of antibodies with high affinity and specificity for the molecule. A significant challenge in steroid immunoassays is the potential for cross-reactivity with other structurally related steroids, which can lead to inaccurate measurements. For example, some aldosterone immunoassays show cross-reactivity with other steroids, which can affect the reliability of the results.

Isotope dilution mass spectrometry (ID-MS) is a definitive method for the accurate quantification of analytes and is often used to establish reference measurement procedures. This technique involves adding a known amount of a stable isotope-labeled form of this compound to a sample. The ratio of the unlabeled (endogenous) to the labeled (internal standard) analyte is then measured by mass spectrometry. This approach corrects for any sample loss during preparation and for variations in instrument response, leading to highly accurate and precise measurements.

In Vitro Experimental Models

In vitro models are indispensable for studying the biosynthesis and regulation of this compound at the cellular and molecular levels. These systems allow for controlled experiments that are not feasible in vivo.

The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used in vitro model for studying adrenal steroidogenesis. researchgate.nettohoku.ac.jpnih.govendocrine-abstracts.org These cells express the key enzymes necessary for the production of mineralocorticoids, glucocorticoids, and adrenal androgens, including the enzymes involved in the synthesis of this compound. nih.govendocrine-abstracts.org The NCI-H295R cell line provides a valuable tool to investigate the regulation of this compound production by various factors such as angiotensin II, potassium, and adrenocorticotropic hormone (ACTH). researchgate.net Studies have shown that these cells produce aldosterone and its precursors, and the steroid profile can be analyzed to understand the effects of different stimuli or inhibitors on the steroidogenic pathway. researchgate.netendocrine-abstracts.org

Table 2: Steroidogenic Capacity of NCI-H295R Cells

Steroid HormoneProduction in NCI-H295R cells
AldosteroneYes
CortisolYes
Dehydroepiandrosterone (DHEA)Yes
Androstenedione (B190577)Yes
This compound Expected, as a precursor to aldosterone

This table summarizes the capability of the NCI-H295R cell line to produce various steroid hormones, making it a suitable model for studying the biosynthesis of this compound.

The final steps in the biosynthesis of aldosterone, including the formation of this compound from 18-hydroxycorticosterone (B144385), are catalyzed by the enzyme aldosterone synthase, which is encoded by the CYP11B2 gene. nih.gov Studies using recombinant CYP11B2 expressed in host cells (e.g., COS-7 or yeast) allow for the detailed characterization of its enzymatic activity. nih.gov These assays can be used to determine the kinetic parameters of the conversion of 18-hydroxycorticosterone to this compound and subsequently to aldosterone. Furthermore, recombinant enzyme systems are crucial for screening potential inhibitors of aldosterone synthase, which could have therapeutic applications. nih.gov By expressing mutant forms of the enzyme, researchers can also investigate the structure-function relationships of aldosterone synthase and how genetic variations might affect this compound production. nih.gov

Metabolomic Approaches for Pathway Discovery

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, offers a powerful approach for elucidating complex biological pathways, including those of steroidogenesis. oup.comnih.gov By providing a functional readout of the physiological state of an organism, metabolomic profiling can uncover alterations in steroid biosynthesis and metabolism that are indicative of underlying physiological or pathological conditions. oup.comfrontiersin.org This "fingerprint" of adrenal gland function is particularly valuable for discovering novel pathways and understanding the regulation of compounds like this compound. endocrine-abstracts.org

The primary analytical technique in metabolomics is mass spectrometry (MS), often coupled with separation methods like gas chromatography (GC) or liquid chromatography (LC). endocrine-abstracts.org These platforms allow for the simultaneous measurement of hundreds of metabolites from a single sample, such as plasma or urine. frontiersin.org The resulting data provides a comprehensive snapshot of the steroid metabolome, which includes precursors, intermediates, and downstream catabolites of this compound. oup.comnih.gov

In the context of aldosterone and its related compounds, metabolomic studies have been instrumental in:

Identifying Biomarker Signatures: In conditions of abnormal aldosterone production, such as primary aldosteronism, metabolomic and transcriptomic analyses have revealed distinct metabolic signatures and perturbations in key pathways. benthamdirect.com For instance, studies have identified significant changes in the levels of aldosterone precursors like progesterone (B1679170) and 11-deoxycorticosterone, providing a more detailed picture of the dysregulated steroidogenic flow. frontiersin.orgnih.gov

Elucidating Enzyme Function and Dysfunction: By analyzing the ratios of substrate to product metabolites, researchers can infer the activity of specific steroidogenic enzymes. endocrine-abstracts.org This is crucial for diagnosing inborn disorders of steroidogenesis where specific enzyme deficiencies (e.g., CYP11B2, CYP21A2) lead to characteristic patterns of precursor accumulation. nih.govnih.gov Computational and machine learning approaches are being developed to automatically interpret these complex steroid profiles for accurate diagnosis. endocrine-abstracts.org

Discovering Novel Pathways: Untargeted metabolomic approaches can identify previously unknown or unexpected metabolites, potentially revealing novel branches or regulatory loops in the steroidogenic cascade. The identification of metabolites like 18-oxocortisol (B1195184) in aldosterone-producing tissues points to the complexity and potential crosstalk between mineralocorticoid and glucocorticoid pathways. nih.gov

By applying these powerful analytical strategies, researchers can move beyond measuring single hormones to gain a holistic view of the entire steroidogenic network, paving the way for a deeper understanding of the biosynthesis and regulation of this compound.

Animal Models in this compound Research

Animal models are indispensable tools for investigating the complex physiology and pathophysiology of the adrenal cortex and the biosynthesis of steroids like this compound. nih.govnih.gov They allow for in-vivo studies of hormonal regulation, genetic influences, and the systemic effects of steroid hormones that would be impractical or unethical in humans. nih.gov The choice of model is critical, as significant species-specific differences exist in adrenal anatomy and steroidogenesis. nih.govnih.gov

Other Relevant Vertebrate Models (e.g., Amphibians)

Amphibians, such as frogs and salamanders, have historically played a significant role in fundamental endocrinology research, including steroidogenesis. oup.comoup.com Their adrenal (interrenal) tissue is readily accessible for in vitro studies, and their physiology offers unique insights into the evolution and regulation of steroid hormones. oup.comacs.org The primary corticosteroids produced by amphibians are corticosterone (B1669441) and aldosterone, similar to rodents. nih.govnih.gov However, some fully aquatic species may use cortisol as the predominant glucocorticoid. purdue.edu

Amphibian models have been particularly useful for:

In Vitro Biosynthesis Studies: Early research using bullfrog (Rana catesbeiana) adrenal tissue was instrumental in demonstrating the synthesis of aldosterone from precursors like progesterone. acs.org Such in vitro systems allow for the direct study of enzyme kinetics and the effects of various stimuli on steroid production. nih.gov

Hormonal Regulation: Studies in frogs have shown that various neuroendocrine factors, including serotonin (B10506) and vasotocin, can directly stimulate the secretion of both corticosterone and aldosterone from adrenal tissue. bioone.org This highlights the complex, multi-factorial control of steroidogenesis.

Bioassays of Aldosterone Action: The isolated urinary bladder of the toad (Bufo marinus) is a classic model for studying mineralocorticoid action on sodium transport. Interestingly, while this compound showed significantly lower potency than aldosterone in rat bioassays, it demonstrated natriferic (sodium-transporting) responses that were not significantly different from aldosterone in the toad bladder system. nih.gov This discrepancy underscores species-specific differences in hormone-receptor interactions and metabolic pathways.

Environmental Effects: Research in larval amphibians has explored the impact of environmental stressors, such as increased salinity, on aldosterone and corticosterone levels, providing insights into the osmoregulatory roles of these hormones. nsf.gov

Application of Genetically Modified Animal Models

The advent of genetic engineering has revolutionized the use of animal models, particularly mice, allowing for precise investigation into the function of specific genes involved in adrenal development and steroidogenesis. mdpi.comnih.gov These models have been critical for validating gene function and creating more accurate representations of human adrenal diseases. nih.gov

Examples of genetically modified models relevant to the aldosterone pathway include:

Knockout Models: Mice with targeted deletion (knockout) of genes encoding key steroidogenic enzymes or regulatory proteins have provided profound insights. For instance, knockout of the Steroidogenic Acute Regulatory Protein (StAR) gene results in a condition mimicking human congenital lipoid adrenal hyperplasia, with severe defects in adrenal and gonadal steroidogenesis. pnas.org Deletion of genes for potassium channels, such as Task1 (Kcnk3), in female mice leads to hyperaldosteronism with low renin, modeling a form of primary aldosteronism. nih.govnih.gov

Transgenic Models: Transgenic mice can be engineered to overexpress specific genes or express human genes. One model of hyperaldosteronism was created by fusing the promoter of the human CYP11B1 gene to the coding region of the human CYP11B2 gene, resulting in hypertensive mice when placed on a high-salt diet. nih.gov Another model increased the stability of the endogenous mouse Cyp11b2 mRNA, leading to elevated aldosterone synthase expression and hypertension under a high-salt diet. nih.gov These models are invaluable for studying the downstream cardiovascular and renal consequences of chronic aldosterone excess. oup.comnih.gov

Cre-Lox Systems: The use of Cre recombinase mouse strains allows for conditional gene targeting, enabling researchers to inactivate genes in specific cell types (e.g., adrenocortical cells) or at specific developmental time points. mdpi.comnih.gov This provides a much finer level of control for dissecting the roles of genes in adrenal zonation and function.

These sophisticated genetic tools allow researchers to dissect the molecular mechanisms controlling the expression of CYP11B2 and other enzymes in the pathway leading to this compound, and to model human diseases of aldosterone excess or deficiency with greater fidelity. oup.comuni-muenchen.de

Future Directions in 19 Hydroxyaldosterone Research

Unraveling Underexplored Biosynthetic Intermediates

The canonical pathway for aldosterone (B195564) synthesis from cholesterol is well-established, proceeding through key intermediates such as pregnenolone (B344588), progesterone (B1679170), 11-deoxycorticosterone, corticosterone (B1669441), and 18-hydroxycorticosterone (B144385). researchgate.netbioscientifica.com The final three steps are catalyzed by the enzyme aldosterone synthase (CYP11B2). nih.govnih.gov However, the precise biosynthetic route leading to 19-hydroxyaldosterone is not fully characterized and represents a significant knowledge gap.

Future research must focus on identifying the immediate precursors to this compound. It is plausible that this compound arises from the action of a hydroxylase on either aldosterone itself or one of its immediate precursors, like 18-hydroxycorticosterone. The processivity of CYP11B2—the extent to which it releases intermediate products—is a key factor, as the release of these intermediates would make them available as substrates for other enzymes. nih.gov While some evidence suggests intermediates are not typically released from CYP11B2's active site, other studies indicate low processivity, allowing for their release and potential modification by other enzymes. nih.govresearchgate.net

A primary challenge is the identification of the specific "19-hydroxylase" enzyme. The C-19 angular methyl group of the steroid core presents significant steric hindrance, making its hydroxylation a difficult catalytic task. researcher.life Research into novel enzymes, such as fungal P450s that have been shown to possess 19-hydroxylase activity, could provide a model for identifying analogous enzymatic functions in human adrenal tissue. researcher.life Investigating the substrate promiscuity of known steroidogenic enzymes, including CYP11B2 and CYP11B1, for 19-hydroxylase side-reactions is a critical avenue of exploration.

Investigation of Non-Canonical Metabolic Routes

The established paradigm of steroidogenesis confines aldosterone production to the zona glomerulosa of the adrenal cortex. nih.gov However, a growing body of evidence supports the existence of "non-canonical" sites of aldosterone synthesis, notably in the heart and vasculature. bioscientifica.comnih.gov This raises the possibility that this compound may also be produced and metabolized in these extra-adrenal tissues, potentially acting as a local paracrine or autocrine signaling molecule.

Future investigations should explore these non-canonical routes. This involves examining cardiovascular and other tissues for the expression of the necessary enzymatic machinery and the presence of this compound and its precursors. The concept of metabolic enzymes having non-canonical functions is a rapidly expanding area of biology, and applying this framework to steroidogenesis could reveal novel pathways. nih.govescholarship.org Isotope-tracing metabolomics will be an indispensable tool in this pursuit, allowing researchers to follow the fate of labeled carbon atoms through various metabolic pathways in different tissues to uncover previously uncharacterised routes of synthesis and catabolism. embopress.org

High-Resolution Structural and Mechanistic Studies of 19-Hydroxylases

Understanding the precise mechanism of 19-hydroxylation requires detailed knowledge of the enzyme(s) responsible. The primary candidate for involvement is aldosterone synthase (CYP11B2), given its role in modifying the steroid core in the final steps of aldosterone synthesis. nih.govresearchgate.net High-resolution crystal structures of human CYP11B2 have already provided critical insights. nih.govresearchgate.net

Significantly, the structure of CYP11B2 in complex with the substrate deoxycorticosterone reveals that the C19-methyl group is oriented towards the catalytic heme iron at a distance of only 4 angstroms. nih.gov This proximity is comparable to that seen in aromatase (CYP19A1), an enzyme that famously hydroxylates the C19 position as part of its mechanism. nih.gov This structural evidence strongly suggests that 19-hydroxylation is sterically plausible within the active site of CYP11B2, even if it is a low-frequency event compared to its canonical 18-hydroxylation activity.

Future research should focus on obtaining crystal structures of CYP11B2 and other candidate enzymes co-crystallized with various potential substrates, such as corticosterone, 18-hydroxycorticosterone, and aldosterone. These studies would illuminate the specific conformational changes and active site residues that either permit or restrict C19-hydroxylation. Such structural data, combined with kinetic and mechanistic studies, will be essential to define the catalytic basis for the formation of this compound and could inform the development of selective inhibitors.

Development of Advanced Analytical Techniques for Low Abundance Steroids

A major barrier to studying steroids like this compound is their low physiological concentrations within complex biological matrices like plasma and urine. nih.govresearchgate.net Traditional methods such as immunoassays often lack the required specificity and are prone to interference from structurally similar steroids. sciex.comwaters.com

The current gold standard for steroid analysis is mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com This technology offers superior sensitivity and specificity, enabling the accurate quantification of low-abundance hormones. waters.comnih.gov Recent technological advancements are pushing the boundaries of detection even further.

TechnologyKey AdvantagesApplication for this compound
UPLC-MS/MS Ultra-Performance Liquid Chromatography provides faster analysis and better resolution of closely related steroid isomers. waters.comEnables high-throughput analysis and clear separation from other aldosterone metabolites.
High-Resolution MS Systems like TOF (Time-of-Flight) provide highly accurate mass measurements, improving confidence in compound identification. sciex.comReduces ambiguity in identifying this compound in complex biological samples.
Micro-flow LC-MS/MS Utilizes very low flow rates, significantly increasing sensitivity and allowing for the use of very small sample volumes (e.g., 10 µL). lcms.czIdeal for studies involving precious samples, such as from pediatric patients or small animal models.
EAD Fragmentation Electron-Activated Dissociation (EAD) provides unique fragmentation patterns that can distinguish between steroid isomers and isobars. sciex.comCrucial for differentiating this compound from other hydroxylated forms of aldosterone or its precursors.

Future efforts will focus on refining these techniques to achieve even lower limits of quantification (approaching the femtogram/mL range), developing multiplexed assays to simultaneously measure a wide panel of steroidogenesis intermediates to map pathway flux, and increasing the accessibility and throughput of these sophisticated methods for routine clinical research. researchgate.netendocrine-abstracts.org

Integration of Multi-Omics Data for Comprehensive Pathway Mapping

A complete understanding of this compound requires moving beyond the measurement of a single compound and embracing a systems-level perspective. A multi-omics approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the entire steroidogenic pathway and its regulation. tum.de

An integrated strategy to investigate this compound would involve:

Genomics: Identifying single nucleotide polymorphisms (SNPs) or other genetic variants in CYP11B2 or other candidate genes that correlate with altered levels of this compound. ahajournals.org This could pinpoint the genetic determinants of its production.

Transcriptomics: Using RNA-sequencing to measure how the expression of all steroidogenic genes changes in response to stimuli like angiotensin II or high potassium. Correlating these transcriptomic profiles with this compound levels can reveal regulatory networks.

Proteomics: Quantifying the actual abundance of steroidogenic enzymes to determine if changes in gene expression translate to changes in protein levels.

Metabolomics: Employing advanced MS-based techniques to perform untargeted or targeted profiling of the entire "steroidome." This provides a snapshot of all steroid precursors, intermediates, and downstream metabolites, allowing for the precise placement of this compound within the broader metabolic network. nih.gov

By combining these diverse datasets, researchers can construct comprehensive pathway maps, identify novel regulatory mechanisms, and clarify the functional significance of previously underappreciated metabolites like this compound. mdpi.com This integrative approach holds the key to transforming our understanding from a linear pathway to a dynamic, interconnected metabolic network.

Q & A

Q. Example Table 1: Key Parameters for LC-MS Quantification of this compound

ParameterValue
Column TypeC18 reversed-phase
Mobile Phase0.1% Formic acid in H2O:MeOH (30:70)
Flow Rate0.3 mL/min
Retention Time8.2 min
Precursor Ion (m/z)373.2 [M+H]<sup>+</sup>
Product Ion (m/z)355.1 (quantifier), 337.0 (qualifier)
Limit of Detection (LOD)0.1 ng/mL

Methodological Pitfalls and Solutions

Q. How can researchers address challenges in synthesizing high-purity this compound for pharmacological studies?

  • Answer: Common pitfalls include oxidative degradation during synthesis and contamination with aldosterone. Solutions:
  • Use inert atmosphere (N2/Ar) during reactions to prevent oxidation.
  • Purify intermediates via flash chromatography and final products using preparative HPLC.
  • Validate purity with orthogonal methods (e.g., melting point analysis, elemental analysis) and confirm biological activity in receptor-binding assays before proceeding to in vivo studies .

Ethical and Reporting Standards

Q. What ethical considerations are critical when conducting human studies involving this compound measurement?

  • Answer: Obtain informed consent for biological sample collection (e.g., blood, urine) and disclose potential risks (e.g., incidental findings of adrenal dysfunction). Anonymize data to protect participant privacy. For clinical correlations, ensure statistical power calculations are pre-registered and negative results are reported to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.